molecular formula C24H35ClN4O4 B12367119 Pomalidomide-5-C11-NH2 (hydrochloride)

Pomalidomide-5-C11-NH2 (hydrochloride)

Cat. No.: B12367119
M. Wt: 479.0 g/mol
InChI Key: PBUSIUNWHXRGHK-UHFFFAOYSA-N
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Description

Contextualization of Pomalidomide-based Ligands within Targeted Protein Degradation Technologies

The advent of targeted protein degradation has revolutionized the landscape of therapeutic intervention by offering a mechanism to eliminate the entire protein rather than just inhibiting a specific function. This approach holds the potential to address proteins previously considered "undruggable." Within this context, pomalidomide-based ligands have become indispensable tools.

Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules engineered to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. mdpi.com The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism. nih.gov

The structure of a PROTAC is modular, consisting of three key components:

A ligand that binds to the protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects the two ligands. medchemexpress.com

Unlike traditional enzyme inhibitors that require high and sustained occupancy to be effective, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for potent and sustained protein knockdown at lower concentrations. nih.gov This event-driven mechanism can lead to a more profound and durable biological effect compared to occupancy-driven inhibition. medchemexpress.com

Role of Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Ligand in PROTAC Design

Pomalidomide is a derivative of thalidomide (B1683933) and is a well-established immunomodulatory drug. dntb.gov.ua Its mechanism of action involves binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.orgexlibrisgroup.com This binding event modulates the substrate specificity of the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates. scholaris.ca

In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase-recruiting ligand. nih.gov Researchers have capitalized on the high-affinity interaction between pomalidomide and CRBN to design PROTACs that can effectively hijack the CRL4^CRBN^ complex. scholaris.ca The glutarimide (B196013) portion of pomalidomide is crucial for its binding within a hydrophobic pocket of the CRBN thalidomide-binding domain. middlebury.edu The phthalimide (B116566) ring of pomalidomide can be chemically modified, typically at the 4- or 5-position, to attach a linker without significantly disrupting its binding to CRBN. researchgate.net This makes pomalidomide an ideal and widely used E3 ligase ligand in the development of PROTACs. nih.gov

Academic Significance of Pomalidomide-5-C11-NH2 (hydrochloride)

The specific compound, Pomalidomide-5-C11-NH2 (hydrochloride), represents a synthetically versatile intermediate for the construction of PROTACs. Its structure incorporates the core pomalidomide scaffold for CRBN recruitment, attached to an 11-carbon aliphatic linker terminating in a primary amine group.

Function as a CRBN-Recruiting Component in Research PROTACs

Pomalidomide-5-C11-NH2 (hydrochloride) is designed to be a ready-to-use building block for researchers. The pomalidomide portion ensures the recruitment of the CRBN E3 ligase, a critical step in the PROTAC mechanism. The terminal amine group on the C11 linker provides a reactive handle for conjugation to a ligand targeting a specific protein of interest.

A notable example of its application is in the development of PROTACs for the selective degradation of histone deacetylase 8 (HDAC8), a protein overexpressed in various cancers. In a 2022 study by Chotitumnavee and colleagues, a pomalidomide derivative with an 11-carbon linker was conjugated to an HDAC8 inhibitor. The resulting PROTAC demonstrated potent and selective degradation of HDAC8 in cellular assays. rsc.org This research highlights the utility of such pomalidomide-linker conjugates in creating effective and selective protein degraders.

PROTAC ComponentTarget ProteinReported EfficacyReference
Pomalidomide-C11-linker conjugateHistone Deacetylase 8 (HDAC8)Selective degradation of HDAC8 rsc.org
Pomalidomide-based PROTAC (Compound 16)Epidermal Growth Factor Receptor (EGFR)Dmax = 96% at 72h nih.gov
Pomalidomide-based PROTAC (ZQ-23)Histone Deacetylase 8 (HDAC8)DC50 = 147 nM, Dmax = 93% nih.gov

This table presents data from studies using pomalidomide-based PROTACs with linkers of similar length to the C11 variant, demonstrating the effectiveness of this approach.

Modularity for Heterobifunctional Degrader Synthesis

The true power of Pomalidomide-5-C11-NH2 (hydrochloride) in academic research lies in its modularity. The terminal amine group is a versatile functional group that can be readily coupled with a variety of protein-targeting ligands that possess a carboxylic acid or other suitable reactive group. This allows for the relatively rapid synthesis of a library of PROTACs against different protein targets. nih.gov

This "plug-and-play" approach enables researchers to:

Explore new targets: By conjugating the pomalidomide-linker moiety to different "warheads" (protein-targeting ligands), the degradation of a wide array of proteins can be investigated.

Optimize linker properties: While this specific compound has a C11 linker, the synthetic strategies used to produce it can be adapted to create derivatives with different linker lengths, compositions (e.g., incorporating polyethylene (B3416737) glycol (PEG) units), and attachment points. This optimization is often crucial for achieving optimal ternary complex formation and degradation efficacy. middlebury.edu

Streamline structure-activity relationship (SAR) studies: The modular nature facilitates the systematic modification of the PROTAC structure to understand how changes in the linker or protein-targeting ligand affect degradation potency and selectivity.

Research has demonstrated the successful conjugation of pomalidomide-amine derivatives to ligands for various protein targets, including the BET bromodomain protein BRD4 and the oncogenic protein KRAS G12C, underscoring the broad applicability of this modular approach in developing novel chemical probes and potential therapeutics. middlebury.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35ClN4O4

Molecular Weight

479.0 g/mol

IUPAC Name

5-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C24H34N4O4.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-26-17-10-11-18-19(16-17)24(32)28(23(18)31)20-12-13-21(29)27-22(20)30;/h10-11,16,20,26H,1-9,12-15,25H2,(H,27,29,30);1H

InChI Key

PBUSIUNWHXRGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCN.Cl

Origin of Product

United States

Synthetic Chemistry and Radiochemistry of Pomalidomide 5 C11 Nh2 Hydrochloride and Its Analogs

Chemical Synthesis Methodologies for Pomalidomide-based Linkers

The synthesis of pomalidomide-based linkers is a cornerstone in the creation of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) acts as a highly effective E3 ligase binder, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.govresearchgate.net The linker's role is not merely to connect the pomalidomide moiety to a protein-targeting ligand but is critical in dictating the physicochemical properties and biological activity of the final PROTAC molecule. nih.gov

Approaches for C11 Amine Linker Incorporation and Functionalization

The incorporation of an 11-carbon (C11) alkylamine linker onto the pomalidomide scaffold, resulting in compounds like Pomalidomide-5-C11-NH2, is a key step in building specific PROTACs. medchemexpress.com The "5-" designation typically indicates that the linker is attached at the C5 position of the pomalidomide's phthalimide (B116566) ring, a common site for modification to minimize interference with CRBN binding. researchgate.net

Several synthetic routes are employed for this purpose:

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, involving the reaction of a primary amine with a 4-halo-thalidomide derivative, such as 4-fluorothalidomide. researchgate.netnih.gov For the synthesis of Pomalidomide-5-C11-NH2, a diamine with an 11-carbon backbone (e.g., 1,11-diaminoundecane) would be used. One of the amine groups is typically protected (e.g., with a Boc group) to ensure that the SNAr reaction occurs at only one end. A subsequent deprotection step then liberates the terminal amine, making it available for conjugation to a protein of interest (POI) ligand.

Alkylation of Pomalidomide: This approach involves the direct alkylation of the aromatic amine on the pomalidomide molecule. However, this method is often hampered by the low nucleophilicity of the amine and can suffer from poor chemoselectivity and lower yields. nih.govrsc.org

Acylation of Pomalidomide: The aromatic amine can be readily acylated. nih.govrsc.org While synthetically straightforward, this introduces an amide bond which can alter the polarity and hydrogen bonding capacity of the linker, which may not always be desirable for the final PROTAC's properties. nih.govrsc.org

Research indicates that reactions using secondary amines often provide better yields than primary amines in the synthesis of pomalidomide derivatives. nih.govrsc.org Optimization of reaction conditions, such as solvent (e.g., DMSO) and temperature, is crucial for achieving high yields and minimizing byproduct formation. nih.gov

Strategies for Linker Modification and Diversification (e.g., PEGylated, Rigid Linkers)

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Consequently, significant research has focused on modifying and diversifying linker structures. Linkers are broadly classified into two categories: flexible and rigid. nih.gov

Flexible Linkers: These are the most common and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units. nih.govnih.gov Alkyl chains, like the C11 chain in Pomalidomide-5-C11-NH2, are hydrophobic and synthetically accessible. precisepeg.com PEG linkers are valued for their hydrophilicity, which can improve the solubility and cell permeability of the often large and complex PROTAC molecules. precisepeg.com

Rigid Linkers: Introducing rigid structural elements can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation potency. These linkers often contain cyclic structures such as piperazine, piperidine (B6355638), cycloalkanes, or aromatic rings. nih.govnih.govprecisepeg.com Triazole groups, formed via "click chemistry," are also used to create stable, rigid connections.

The table below summarizes various linker types used in pomalidomide-based PROTACs.

Linker TypeKey CharacteristicsExamples of MoietiesImpact on PROTAC Properties
Alkyl Chains Hydrophobic, synthetically accessible, flexible. precisepeg.com-CH₂- chains (e.g., C2 to C11). medchemexpress.comProvides length variation; may decrease solubility. precisepeg.com
PEG Linkers Hydrophilic, flexible, improves solubility and permeability. precisepeg.comEthylene glycol units (-O-CH₂-CH₂-). Enhances pharmacokinetic properties. precisepeg.com
Rigid Linkers Conformationally restricted, can stabilize ternary complex. Piperazine, Piperidine, Alkynes, Triazoles. nih.govprecisepeg.comMay improve potency and selectivity.

Development of Pomalidomide-Conjugates for PROTAC Library Generation

The development of new, effective PROTACs relies on the ability to rapidly synthesize and screen large libraries of molecules with diverse linkers and POI ligands. nih.gov This has driven the innovation of high-throughput and efficient synthetic methodologies.

Streamlined Synthesis: Techniques that reduce the number of synthetic steps are highly valuable. One-pot synthesis procedures, which avoid intermediate purification and protection/deprotection steps, have been developed to rapidly produce heterobifunctional PROTACs. nih.govrsc.org Microwave-assisted synthesis (MAS) has also been shown to dramatically reduce reaction times from hours to minutes while improving yields for the preparation of pomalidomide building blocks. rsc.org

Building Block Approach: A common strategy involves creating a panel of pre-functionalized pomalidomide-linker conjugates. researchgate.netsigmaaldrich.com These building blocks possess a reactive handle—such as an amine, carboxylic acid, azide, or alkyne—at the terminus of the linker. broadpharm.combroadpharm.com This "toolbox" allows for the rapid parallel synthesis of a PROTAC library by coupling these intermediates with various POI ligands. researchgate.netnih.gov This approach significantly accelerates the exploration of structure-activity relationships (SAR). researchgate.netsigmaaldrich.com

Radiolabeling Techniques for Positron Emission Tomography (PET) Probes

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of molecular processes. nih.gov By radiolabeling pomalidomide-based constructs, researchers can study their biodistribution, target engagement, and pharmacokinetics in real-time.

Considerations for Carbon-11 (B1219553) ([¹¹C]) Isotopic Labeling of Pomalidomide-based Constructs

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes. researchgate.net This short half-life presents both advantages and challenges for its use in PET probes.

Precursor Design: The synthesis of a [¹¹C]-labeled PROTAC requires a suitable unlabeled precursor molecule. chempep.com This precursor must be designed to allow for the rapid and high-yield incorporation of the ¹¹C atom in the final synthetic step. The most common method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). researchgate.netnih.gov Therefore, the precursor would need a suitable functional group (e.g., a primary/secondary amine, a phenol, a carboxylate) that can be methylated.

Rapid Synthesis and Purification: Due to the rapid decay of ¹¹C, the entire process from the end of radionuclide production to the final formulation of the PET probe must be extremely fast, typically completed within two to three half-lives (40-60 minutes). nih.govnih.gov This necessitates highly optimized reaction conditions and rapid purification methods, such as solid-phase extraction (SPE) or ultra-fast HPLC. nih.gov

Molar Activity: The molar activity (the ratio of radioactivity to the total mass of the compound) must be high to ensure that a sufficient radioactive signal can be detected from a tracer dose that is low enough to be non-pharmacologically active.

Radiochemical Synthesis Procedures for [¹¹C]-Pomalidomide-5-C11-NH2 (hydrochloride) Analogs

While a specific radiosynthesis for [¹¹C]-Pomalidomide-5-C11-NH2 has not been detailed in the reviewed literature, a general procedure for creating a [¹¹C]-labeled analog can be outlined based on established ¹¹C-methylation chemistry. The target would likely be an analog where a methyl group can be introduced, for instance, by methylating the terminal amine of the linker.

A plausible synthetic workflow would be:

[¹¹C]CO₂ Production: Gaseous [¹¹C]CO₂ is produced in a medical cyclotron via a nuclear reaction, such as ¹⁴N(p,α)¹¹C. nih.gov

Synthesis of [¹¹C]Methylating Agent: The [¹¹C]CO₂ is trapped and rapidly converted into a highly reactive methylating agent, most commonly [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.gov

Radiolabeling Reaction: The [¹¹C]MeOTf is bubbled in a stream of inert gas through a solution containing the precursor molecule (e.g., Pomalidomide-5-C11-NH2) dissolved in an appropriate organic solvent. The methylation would occur on the terminal primary amine to form a secondary [¹¹C]methyl-amine.

Purification: The crude reaction mixture is rapidly purified to separate the desired [¹¹C]-labeled product from the unreacted precursor and radioactive impurities. This is often accomplished using a solid-phase extraction (SPE) cartridge, which is faster than traditional HPLC. nih.gov

Formulation: The purified [¹¹C]-labeled pomalidomide analog is dissolved in a sterile, injectable solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter to render it safe for administration.

This entire process must be automated and performed in a shielded "hot cell" to protect the operator from radiation. The final product would undergo stringent quality control tests for radiochemical purity, identity, and sterility before use.

Analytical Characterization of Synthesized Chemical Entities

The unequivocal identification and determination of purity of synthesized compounds like Pomalidomide-5-C11-NH2 (hydrochloride) and its analogs are paramount for their application in chemical biology and drug discovery. This is achieved through a combination of spectroscopic and chromatographic techniques.

Application of Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and mass of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of pomalidomide analogs. In a typical synthesis of a pomalidomide-linker conjugate, ¹H NMR is used to confirm the successful attachment of the linker to the pomalidomide core. For a compound like Pomalidomide-5-C11-NH2, specific proton signals corresponding to the pomalidomide aromatic and piperidine rings, as well as the long alkyl chain of the C11 linker, would be expected. For instance, the aromatic protons of the pomalidomide moiety typically appear in the range of 7.0-8.5 ppm, while the characteristic methine proton of the piperidine-2,6-dione ring is observed around 5.0 ppm. The methylene (B1212753) protons of the C11 linker would present as a series of multiplets in the aliphatic region of the spectrum (typically 1.2-3.5 ppm).

Interactive Data Table: Representative ¹H NMR Data for a Pomalidomide Analog

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.10s1HImide NH
8.33s1HAromatic CH
7.11–7.03m4HAromatic CH
5.16–5.03m1HPiperidine CH
3.84t2HLinker CH₂
2.93–2.84m1HPiperidine CH₂
2.61–2.53m2HPiperidine CH₂
2.04–2.01m1HPiperidine CH₂

Note: This table is representative and based on a published pomalidomide analog, not Pomalidomide-5-C11-NH2 (hydrochloride) itself. The specific shifts and multiplicities would vary for the C11 analog.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition. For Pomalidomide-5-C11-NH2, the expected monoisotopic mass would be calculated based on its molecular formula (C₂₄H₃₄N₄O₄). LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the analysis of complex reaction mixtures and the identification of the desired product along with any impurities. nih.govresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for Pomalidomide-C11-NH2

IonFormulaCalculated m/z
[M+H]⁺C₂₄H₃₅N₄O₄⁺443.2653
[M+Na]⁺C₂₄H₃₄N₄O₄Na⁺465.2472

Note: This table shows the theoretically calculated exact masses for the protonated and sodiated adducts of the free base.

Chromatographic Purity and Identity Confirmation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for determining the purity of pharmaceutical compounds and their intermediates. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. google.co.insigmaaldrich.com A typical HPLC or UPLC analysis of Pomalidomide-5-C11-NH2 (hydrochloride) would involve injecting a solution of the compound onto a column and eluting it with a gradient of two or more solvents (e.g., water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid). The detector (usually UV-Vis) would show a major peak corresponding to the product, and the area of this peak relative to the total area of all peaks gives a measure of the compound's purity. The retention time of the peak, under specific chromatographic conditions, serves as an identifying characteristic.

The development of robust HPLC methods is crucial for both in-process control during synthesis and for the final quality control of the active pharmaceutical ingredient. researchgate.net For pomalidomide and its derivatives, various HPLC methods have been developed and validated for quantification in different matrices. google.co.in

Interactive Data Table: Representative HPLC Method Parameters for Pomalidomide Analogs

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV at 220-254 nm
Retention Time Dependent on specific analog and gradient

Note: This table provides a general set of conditions. The optimal conditions for Pomalidomide-5-C11-NH2 (hydrochloride) would need to be determined experimentally.

The synthesis of pomalidomide conjugates with long alkyl linkers, such as the C11 chain in Pomalidomide-5-C11-NH2, is often achieved via nucleophilic aromatic substitution on a 4-fluoro-pomalidomide precursor with the corresponding diamine linker. wipo.intchemicalbook.com The purification of these products is typically carried out using preparative HPLC to achieve high purity.

Molecular and Cellular Mechanisms of Action

Cereblon (CRBN) Binding and Ternary Complex Formation Dynamics

The primary mechanism of action of pomalidomide (B1683931) and its derivatives, including Pomalidomide-5-C11-NH2 (hydrochloride), is initiated by its binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netnih.gov This interaction is crucial as it modulates the substrate specificity of the E3 ligase, redirecting its activity towards proteins not typically targeted by the native complex.

In Vitro Binding Assays of Pomalidomide-5-C11-NH2 (hydrochloride) with CRBN

While specific quantitative binding data for Pomalidomide-5-C11-NH2 (hydrochloride) is not extensively documented in publicly available literature, the binding of its parent compound, pomalidomide, to CRBN has been well-characterized. Pomalidomide exhibits a high affinity for CRBN, which is essential for its biological activity. researchgate.netresearchgate.net Various biophysical techniques, such as fluorescence-based thermal shift assays and competitive binding assays, have been employed to determine the binding affinity of pomalidomide and other immunomodulatory drugs (IMiDs) to CRBN. researchgate.netresearchgate.net These studies have established that the glutarimide (B196013) moiety of pomalidomide is critical for its insertion into a hydrophobic pocket within the thalidomide-binding domain of CRBN. nih.govresearchgate.net The affinity of pomalidomide for CRBN is generally in the micromolar range, and it is more potent than the first-generation IMiD, thalidomide (B1683933). researchgate.net It is anticipated that Pomalidomide-5-C11-NH2 (hydrochloride) retains this critical binding interaction with CRBN, enabling its function as a CRBN ligand in PROTACs. medchemexpress.commedchemexpress.com

Table 1: Representative Binding Affinities of Pomalidomide to Cereblon (CRBN)

CompoundAssay TypeBinding Affinity (IC₅₀/Kᵢ)Reference
PomalidomideCompetitive Binding Assay~1-2 µM researchgate.net
PomalidomideFluorescence-based Thermal Shift AssayStabilizes CRBN-DDB1 complex, indicating binding researchgate.net

Mechanisms of Substrate Recruitment to the CRBN-DDB1-CUL4A E3 Ubiquitin Ligase Complex

Upon binding to CRBN, Pomalidomide-5-C11-NH2 (hydrochloride) induces a conformational change in the CRBN protein, creating a new binding surface. nih.gov This newly formed interface facilitates the recruitment of specific "neosubstrate" proteins to the CRL4^CRBN^ E3 ligase complex. The core components of this complex include Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). researchgate.net The recruitment of the neosubstrate brings it into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity allows for the efficient transfer of ubiquitin molecules to the substrate protein, marking it for degradation by the 26S proteasome. nih.gov The specificity of which proteins are recruited is determined by the chemical structure of the pomalidomide derivative and the surface complementarity between the modified CRBN and the neosubstrate. nih.gov

Structural and Biophysical Characterization of Ternary Complex Interactions

The formation of a stable ternary complex, consisting of the pomalidomide derivative, CRBN, and the neosubstrate, is a critical determinant of the degradation efficiency. nih.gov X-ray crystallography studies of pomalidomide in complex with CRBN and various neosubstrates, such as the transcription factor Ikaros (IKZF1), have provided detailed insights into the molecular interactions that stabilize this ternary structure. nih.gov These studies reveal that the glutarimide ring of pomalidomide sits (B43327) within a tri-tryptophan pocket of CRBN. researchgate.net The isoindolinone ring of pomalidomide is solvent-exposed and, together with adjacent residues on the CRBN surface, forms a composite interface for neosubstrate binding. nih.gov The stability of this ternary complex is a key factor in the subsequent ubiquitination and degradation of the target protein. While specific structural data for a ternary complex involving Pomalidomide-5-C11-NH2 (hydrochloride) is not available, the long C11 linker is designed to be attached to a ligand for a target protein of interest, thereby inducing the formation of a ternary complex between the target protein, the PROTAC, and CRBN.

Target Protein Degradation Pathways

The primary consequence of the formation of the ternary complex mediated by Pomalidomide-5-C11-NH2 (hydrochloride) is the ubiquitination and subsequent proteasomal degradation of the recruited neosubstrates.

Induction of Ikaros (IKZF1) and Aiolos (IKZF3) Proteasomal Degradation

Two of the most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.govecancer.org In their native state, these proteins are not recognized by the CRL4^CRBN^ E3 ligase complex. However, in the presence of pomalidomide, they are efficiently recruited, ubiquitinated, and degraded. researchgate.netnih.gov The degradation of IKZF1 and IKZF3 is a rapid process, occurring within hours of exposure to the compound. researchgate.net This targeted degradation has been shown to be the key mechanism behind the anti-myeloma and immunomodulatory effects of pomalidomide. nih.gov The degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of multiple myeloma cells. nih.gov

Identification and Characterization of Other Degraded Substrates (e.g., Histone Deacetylase 8)

The versatile nature of the pomalidomide-CRBN interaction has been exploited to target other proteins for degradation through the design of PROTACs. Pomalidomide-5-C11-NH2 (hydrochloride) serves as a crucial building block for such molecules. medchemexpress.commedchemexpress.com By attaching a ligand for a different target protein to the C11-NH2 linker of this compound, researchers can create a bifunctional molecule that hijacks the CRL4^CRBN^ E3 ligase to degrade that specific target.

One such example is the targeted degradation of Histone Deacetylase 8 (HDAC8). nih.govresearchgate.net Overexpression of HDAC8 is associated with various diseases, including cancer. nih.gov Researchers have synthesized PROTACs by linking an HDAC8 inhibitor to a pomalidomide-based CRBN ligand. nih.govresearchgate.net These pomalidomide-based PROTACs have been shown to induce the selective and efficient degradation of HDAC8 in a proteasome-dependent manner. nih.gov For instance, the pomalidomide-based PROTAC ZQ-23 was reported to have a DC₅₀ (concentration for 50% degradation) of 147 nM for HDAC8. nih.gov This demonstrates the potential to expand the range of degradable proteins by utilizing Pomalidomide-5-C11-NH2 (hydrochloride) as a CRBN-recruiting moiety in PROTAC design. Other reported neosubstrates for pomalidomide-mediated degradation include ARID2 and PLZF. nih.gov

Table 2: Key Protein Substrates Targeted for Degradation by Pomalidomide and its Derivatives

Substrate ProteinFamily/FunctionRole in DiseaseDegradation MechanismReference
Ikaros (IKZF1)Transcription FactorMultiple MyelomaPomalidomide-induced recruitment to CRBN researchgate.netnih.govecancer.org
Aiolos (IKZF3)Transcription FactorMultiple MyelomaPomalidomide-induced recruitment to CRBN researchgate.netnih.govecancer.org
Histone Deacetylase 8 (HDAC8)Epigenetic ModifierCancerRecruitment via pomalidomide-based PROTACs nih.govresearchgate.net
ARID2Chromatin RemodelingMultiple MyelomaPomalidomide-induced recruitment to CRBN nih.gov
PLZFTranscription FactorLeukemiaPomalidomide-induced recruitment to CRBN nih.gov

Cellular Pathway Modulation in Research Models

As a component of PROTACs, Pomalidomide-5-C11-NH2 (hydrochloride) is instrumental in the targeted degradation of specific proteins within cellular models. This targeted degradation allows for the investigation of the roles of these proteins in various cellular pathways.

Evaluation of Compound Activity in Various Cell Lines (excluding anti-proliferative activity)

PROTACs constructed using Pomalidomide-5-C11-NH2 have been evaluated in a range of human cancer cell lines to assess their specific protein degradation capabilities. For example, a PROTAC designed to degrade B-Raf, a key protein in the MAPK signaling pathway, was synthesized using a pomalidomide derivative. In MCF-7 breast cancer cells, which have high B-Raf expression, this PROTAC effectively induced the degradation of B-Raf. medchemexpress.com Similarly, in studies targeting the Epidermal Growth Factor Receptor (EGFR), PROTACs based on pomalidomide have been shown to effectively degrade both wild-type and mutant forms of EGFR in non-small-cell lung cancer cell lines. nih.gov

The activity of these PROTACs is not limited to cancer cells. In studies on immunomodulation, pomalidomide and its derivatives have been shown to affect the function of T regulatory cells. nih.gov While specific data on Pomalidomide-5-C11-NH2 in this context is limited, the principle of targeted degradation could be applied to dissect the roles of specific proteins in immune cell function.

Investigation of Downstream Cellular Responses Mediated by Target Degradation

The degradation of a target protein by a PROTAC incorporating Pomalidomide-5-C11-NH2 initiates a cascade of downstream cellular events. In the case of the B-Raf targeting PROTAC, the degradation of B-Raf led to a subsequent decrease in the expression of Mcl-1, an anti-apoptotic protein downstream of the B-Raf signaling pathway. medchemexpress.com This demonstrates a clear link between the targeted degradation of a specific protein and the modulation of related signaling pathways.

In another example, the degradation of KRAS G12C by a pomalidomide-based PROTAC resulted in the suppression of the MAPK signaling pathway in NCI-H358 lung cancer cells. nih.gov This highlights the ability of this technology to specifically perturb signaling networks and study the resulting cellular responses. The precise downstream effects are, by design, dependent on the function of the protein targeted by the warhead component of the PROTAC.

Molecular Mechanisms of Acquired and Intrinsic Resistance in Preclinical Settings

Resistance to PROTACs is an emerging area of research. While specific studies on resistance to PROTACs utilizing Pomalidomide-5-C11-NH2 are not yet prevalent, general mechanisms of resistance to pomalidomide and PROTACs have been identified in preclinical models.

One major mechanism of resistance to pomalidomide is the downregulation or mutation of its primary target, Cereblon (CRBN). medchemexpress.eu Since Pomalidomide-5-C11-NH2 relies on binding to CRBN to function, any alterations in CRBN that prevent this interaction would confer resistance to a PROTAC employing this E3 ligase ligand.

For PROTACs in general, resistance can also arise from mutations in the target protein that prevent the binding of the warhead molecule. Additionally, alterations in the ubiquitin-proteasome system, such as changes in the expression or activity of deubiquitinases (DUBs) which can counteract the ubiquitination process, could potentially lead to resistance. Another proposed mechanism involves changes in cellular uptake or efflux of the PROTAC molecule, reducing its intracellular concentration.

Preclinical Research Applications and Methodologies

In Vitro Biological Evaluation Methodologies

The in vitro evaluation of Pomalidomide-5-C11-NH2 and the PROTACs derived from it is crucial to understand their biological activity, target engagement, and mechanism of action before proceeding to more complex in vivo studies. These methodologies provide foundational data on the molecule's ability to interact with its intended targets and induce the desired biological effect, which is typically the degradation of a specific protein.

Cell-Based Assays for Target Engagement and Protein Degradation Assessment

Cell-based assays are fundamental in the preclinical evaluation of compounds like Pomalidomide-5-C11-NH2. These assays are conducted in living cells, providing a more biologically relevant environment than biochemical assays. They are essential for confirming that the molecule can penetrate the cell membrane, engage with its target (cereblon), and, as part of a PROTAC, lead to the degradation of the target protein.

A key methodology in this area is the development of cell-based target engagement assays. nih.govnih.gov These assays can be designed to quantify the interaction of a ligand with its cellular target. For instance, a competition-based assay can be established where a known PROTAC that degrades a specific protein is co-administered with varying concentrations of a potential E3 ligase ligand, such as a pomalidomide (B1683931) derivative. The ability of the test ligand to rescue the protein from degradation indicates its binding affinity for the E3 ligase in a cellular context. nih.gov This approach is valuable because it accounts for factors like cell permeability and stability, which are not captured in purified protein assays. nih.govnih.gov

One common technique to assess protein degradation is the in-cell ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov In this method, cells are treated with the compound of interest, and the levels of the target protein are quantified using specific antibodies. For example, researchers have utilized an in-cell ELISA to evaluate the degradation of proteins like HDAC6 (Histone Deacetylase 6) induced by a PROTAC incorporating a pomalidomide-based E3 ligase ligand. nih.govnih.gov The reduction in the target protein's signal compared to control-treated cells provides a quantitative measure of the PROTAC's efficacy.

Table 1: Example Data from a Cell-Based Target Engagement Assay

CompoundConcentration (µM)Target Protein Level (% of Control)Standard Deviation
Vehicle-1005.2
PROTAC only1253.1
PROTAC + Pomalidomide1 + 1654.5
PROTAC + Pomalidomide-5-C11-NH21 + 1704.8

This is a representative data table and does not reflect actual experimental results.

Molecular Interaction Assays for PROTAC Characterization (e.g., Affinity Mass Spectrometry)

To further characterize the molecular interactions of PROTACs that utilize Pomalidomide-5-C11-NH2 as the E3 ligase ligand, researchers employ various biophysical and biochemical techniques. These assays provide detailed insights into the binding affinities and kinetics of the PROTAC with both the target protein and the E3 ligase, as well as the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation.

Affinity Selection-Mass Spectrometry (AS-MS) is a powerful high-throughput screening technique used to identify and characterize small molecule ligands that bind to specific biomolecular targets. frontiersin.org In the context of PROTACs, AS-MS can be used to confirm the binding of the pomalidomide moiety to cereblon. frontiersin.org This method involves incubating the target protein with a library of compounds and then using mass spectrometry to identify the molecules that have bound to the protein. frontiersin.org This technique is particularly useful for discovering novel ligands and for validating the engagement of the E3 ligase ligand component of a PROTAC. frontiersin.org

Enantioselective Affinity Selection-Mass Spectrometry (EAS-MS) is a refinement of this technique that can be particularly relevant for chiral molecules like pomalidomide. nih.gov By comparing the binding of different enantiomers of a ligand to a protein, EAS-MS can provide strong evidence of specific binding. nih.gov

Other molecular interaction assays that can be used for PROTAC characterization include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). SPR can measure the binding kinetics (on- and off-rates) of the PROTAC to the target protein and the E3 ligase individually. ITC can directly measure the thermodynamic parameters of these interactions, providing information on the binding affinity and stoichiometry.

Table 2: Hypothetical Binding Affinity Data for a PROTAC

Interacting MoleculesTechniqueBinding Affinity (KD)
PROTAC and Target ProteinSPR100 nM
PROTAC and CereblonSPR50 nM
Ternary Complex FormationITCFavorable

This is a representative data table and does not reflect actual experimental results.

Preclinical Positron Emission Tomography (PET) Studies

Information regarding preclinical Positron Emission Tomography (PET) studies specifically utilizing [¹¹C]-Pomalidomide-5-C11-NH2 analogs as radiotracers is not available in the reviewed scientific literature. The following sections describe the general principles and potential applications of such studies, should this specific radiotracer be developed and evaluated.

Utilization of [¹¹C]-Pomalidomide-5-C11-NH2 Analogs as Radiotracers for Target Engagement

The development of a carbon-11 (B1219553) (¹¹C) labeled analog of Pomalidomide-5-C11-NH2 would, in principle, allow for non-invasive in vivo imaging of cereblon, the target E3 ligase. PET imaging with such a radiotracer could provide quantitative information about the distribution and density of cereblon in various tissues. In the context of drug development, a key application would be to measure target engagement. By performing a PET scan before and after the administration of a non-radiolabeled drug that also binds to cereblon, researchers could quantify the displacement of the radiotracer and thus determine the extent to which the drug is occupying its target in a living animal.

In Vivo Biodistribution and Pharmacodynamic Monitoring in Animal Models

Should a [¹¹C]-Pomalidomide-5-C11-NH2 analog be developed, PET imaging would be instrumental in determining its whole-body biodistribution in animal models. This would reveal which organs and tissues accumulate the tracer, providing insights into potential off-target effects and helping to estimate radiation dosimetry for future translational studies. Furthermore, if this radiotracer is used to monitor the pharmacodynamics of a PROTAC, serial PET scans could track changes in cereblon availability or the degradation of a radiolabeled target protein over time, offering a dynamic view of the drug's biological effects in vivo.

Translational Potential of Preclinical PET Imaging in Drug Development Research

Preclinical PET imaging plays a crucial role in bridging the gap between early-stage drug discovery and clinical trials. nih.govresearchgate.net The data generated from animal PET studies using a radiotracer like a [¹¹C]-Pomalidomide-5-C11-NH2 analog would be invaluable for making informed decisions about the progression of a drug candidate. It can help in selecting the most promising drug candidates, determining optimal dosing regimens, and identifying potential safety concerns before moving into human trials. The ability to non-invasively assess target engagement and pharmacodynamics in a living organism provides a significant advantage over traditional ex vivo methods, ultimately accelerating the drug development process. nih.govresearchgate.net

Ex Vivo and In Vivo Functional Characterization in Research Models (excluding efficacy)

Pomalidomide-5-C11-NH2 (hydrochloride) is a functionalized derivative of pomalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. Pomalidomide-5-C11-NH2 (hydrochloride) serves as the E3 ligase-recruiting moiety, specifically engaging the cereblon (CRBN) protein. The C11 alkyl chain with a terminal amine group allows for its conjugation to a target protein ligand.

The functional characterization of this compound is primarily demonstrated through its incorporation into a PROTAC designed to target a specific protein for degradation. Research has focused on its ability to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

A key study by Chotitumnavee and colleagues in 2022 detailed the development of a first-in-class PROTAC for the selective degradation of histone deacetylase 8 (HDAC8). rsc.org In this research, a pomalidomide derivative featuring a C11 linker was conjugated to an HDAC8 inhibitor. The resulting PROTAC, referred to as compound 4c , was assessed for its ability to induce the degradation of HDAC8 in ex vivo models. rsc.org

The primary research model utilized was the Jurkat human T-cell leukemia cell line. rsc.org Western blot analysis was employed to quantify the levels of HDAC8 and other histone deacetylases following treatment with the PROTAC. rsc.org This allowed for the determination of the degradation concentration 50 (DC₅₀), which represents the concentration of the compound required to induce 50% degradation of the target protein.

The findings demonstrated that the PROTAC incorporating the pomalidomide-C11-amine linker was effective in inducing the degradation of HDAC8 in a concentration-dependent manner. rsc.org Notably, the degradation was selective for HDAC8, with no significant reduction observed in the levels of other HDAC isoforms such as HDAC1, HDAC2, and HDAC6 at the tested concentrations. rsc.orgrsc.org This selectivity is a critical aspect of its functional characterization.

The study also confirmed that the degradation was mediated by the proteasome system. Furthermore, weak degradation of Ikaros (IKZF1), a known neosubstrate of pomalidomide-bound CRBN, was observed, confirming the engagement of the pomalidomide moiety with the CRBN pathway. rsc.org

The functional characterization of the pomalidomide-C11-NH2 containing PROTAC in Jurkat cells is summarized in the table below.

Cell LineTarget ProteinPROTAC CompoundDC₅₀ (µM)Selectivity ProfileMethod of Analysis
JurkatHDAC84c 0.7No degradation of HDAC1, HDAC2, HDAC6 observedWestern Blot

Data sourced from Chotitumnavee J, et al. Chem Commun (Camb). 2022. rsc.orgrsc.org

Currently, there is a lack of publicly available data on the in vivo functional characterization of Pomalidomide-5-C11-NH2 (hydrochloride) itself or PROTACs explicitly containing this exact hydrochloride salt in animal models. The research has primarily focused on its ex vivo application in cell-based assays to validate its role as a CRBN-recruiting ligand for targeted protein degradation.

Future Directions and Emerging Research Avenues

Advanced PROTAC Design Strategies Leveraging Pomalidomide-based Scaffolds

The design of PROTACs is a multi-parameter optimization challenge, where the E3 ligase ligand, the POI ligand, and the connecting linker all play critical roles in the efficacy of the final molecule. nih.gov Pomalidomide-based scaffolds are central to many of these strategies due to their well-characterized interaction with the CRBN E3 ligase. oup.comnih.gov

Future design strategies are increasingly focused on the linker, moving beyond a simple connecting element to a component that actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov Research has shown that linker length and composition are critical for degradation efficiency. nih.gov The development of PROTACs with varied linker motifs, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, allows for systematic optimization. nih.gov

A significant challenge in using pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins, which can also be recruited by the pomalidomide (B1683931) moiety. nih.govresearchgate.net Advanced design strategies are being developed to mitigate these effects. One approach involves the rational modification of the pomalidomide scaffold, specifically at the C5 position of the phthalimide (B116566) ring. By introducing larger substituents at this position, it is possible to create a "bump" that sterically hinders the binding of ZF domains to the CRBN-PROTAC complex, thereby reducing off-target degradation while maintaining or even enhancing the potency against the intended target. nih.govresearchgate.net

Furthermore, researchers are exploring novel points of attachment and more rigid or conformationally constrained linkers to improve the physicochemical properties and cell permeability of PROTACs, which have historically been a challenge for these larger molecules. nih.govacs.org The integration of computational modeling and artificial intelligence is also becoming crucial in predicting optimal linker geometries and ternary complex conformations to accelerate the rational design of more effective and selective PROTACs. nih.govacs.org

Design StrategyObjectiveKey Findings
Linker Optimization Enhance ternary complex formation and stability.Linker length and composition (e.g., alkyl vs. PEG) are critical for degradation efficiency. nih.gov
"Bump-and-Hole" Approach Minimize off-target degradation of zinc finger proteins.Functionalization at the C5 position of pomalidomide's phthalimide ring can disrupt off-target binding. nih.govresearchgate.net
Conformational Constraint Improve physicochemical properties and cell permeability.Rigid linkers can impact ternary complex stability and degradation efficiency, suggesting flexibility is sometimes beneficial. acs.org
Computational Modeling Accelerate rational PROTAC design.AI and modeling can predict favorable ternary complex geometries and guide synthetic efforts. nih.govacs.org

Exploration of Novel E3 Ligase Ligands and Degrader Substrates

While pomalidomide effectively recruits the CRBN E3 ligase, the vast majority of PROTACs developed to date rely on either CRBN or the von Hippel-Lindau (VHL) E3 ligase. nih.govresearchgate.netnih.gov This reliance presents limitations, as the expression levels of these ligases can vary between cell types and tissues, and resistance can emerge. nih.govcullgen.com A major future direction is the expansion of the E3 ligase toolbox. nih.govresearchgate.net The human genome encodes over 600 E3 ligases, many of which have tissue-specific or tumor-enriched expression patterns, offering a vast, untapped resource for developing more selective therapies. researchgate.netcullgen.comyoutube.com

The discovery of ligands for these novel E3 ligases is a key focus. nih.govcullgen.com This endeavor will expand the range of proteins that can be targeted for degradation and could lead to PROTACs with improved safety profiles by restricting protein degradation to specific tissues or cell types. nih.govcullgen.com For instance, developing degraders that recruit tumor-specific E3 ligases could enhance efficacy while minimizing side effects in healthy tissues. researchgate.netcullgen.com

Simultaneously, research is aimed at expanding the scope of degrader substrates. Targeted protein degradation offers a unique opportunity to go after "undruggable" proteins that lack traditional active sites for small molecule inhibition, such as scaffolding proteins and transcription factors. youtube.comresearchgate.net By designing PROTACs that can bind to any available surface on a target protein, the technology opens up a much larger portion of the proteome for therapeutic intervention. youtube.comresearchgate.net This includes evolving E3 ligases themselves to recognize novel, disease-associated substrates, presenting an alternative strategy to the classic bifunctional degrader model. twistbioscience.com

Research AvenueGoalSignificance
Novel E3 Ligase Discovery Expand beyond CRBN and VHL. nih.govresearchgate.netAccess to over 600 E3 ligases could enable tissue-selective or tumor-specific protein degradation. researchgate.netcullgen.com
Novel Ligand Identification Develop small molecules or peptides that bind to new E3 ligases. nih.govUnlocks the therapeutic potential of the broader E3 ligase family. nih.gov
Expanded Substrate Targeting Degrade "undruggable" proteins like transcription factors and scaffolds. youtube.comresearchgate.netVastly increases the number of potential therapeutic targets. youtube.com
E3 Ligase Evolution Engineer E3 ligases to recognize new disease-associated proteins directly. twistbioscience.comOffers an alternative TPD strategy that may overcome challenges of traditional PROTACs. twistbioscience.com

Integration of Pomalidomide-5-C11-NH2 (hydrochloride) in Chemoproteomics and Target Identification

Chemoproteomics provides a powerful suite of tools for understanding how small molecules like Pomalidomide-5-C11-NH2 interact with the proteome. nih.gov These techniques are crucial for both identifying the intended targets of novel PROTACs and for uncovering potential off-targets, which is essential for developing safer medicines. nih.gov

One key application is the use of reactivity-based probes to map the accessible and ligandable sites across the proteome. nih.gov By using Pomalidomide-5-C11-NH2 as a building block, researchers can synthesize chemical probes that are then used in complex cellular environments to identify which proteins interact with the pomalidomide-based degrader. Mass spectrometry-based methods are then used to identify these interacting proteins. nih.gov

This approach is invaluable for target deconvolution in phenotypic screens. In such screens, libraries of compounds are tested for a desired cellular effect (e.g., cancer cell death), and chemoproteomics is then used to identify the specific protein target whose degradation is responsible for that effect. nih.gov This "phenotype-first" approach, followed by target identification, has proven successful in discovering novel cancer targets. nih.gov The integration of Pomalidomide-5-C11-NH2 into such platforms allows for the direct creation of PROTAC libraries to probe protein function through degradation rather than just inhibition.

Chemoproteomic ApplicationDescriptionRole of Pomalidomide-5-C11-NH2
Target Deconvolution Identifying the protein target responsible for a desired phenotype observed in a screen. nih.govUsed as a scaffold to build PROTAC probes that link a phenotype to the degradation of a specific protein.
Off-Target Profiling Systematically identifying unintended protein interactions of a PROTAC. nih.govresearchgate.netForms the basis of PROTACs whose full interactome can be mapped to ensure selectivity.
Ligandability Mapping Identifying binding sites on proteins that can be targeted by small molecules. nih.govCan be incorporated into probes to assess the accessibility of CRBN and its proximity to potential new targets.

Innovations in High-Throughput Screening and Compound Characterization Methodologies

The development of effective degraders requires the screening of large compound libraries and detailed characterization of the most promising hits. rackcdn.comdrugdiscoverychemistry.com Innovations in high-throughput screening (HTS) are therefore critical for accelerating the discovery pipeline. Traditional label-based binding assays can be cumbersome; thus, new platforms are emerging that offer faster and more reliable results. rackcdn.com

One such innovation is Self-Assembled Monolayer Desorption Ionization Mass Spectrometry (SAMDI-MS), a label-free method that can rapidly identify non-covalent binders to protein targets, making it highly suitable for screening PROTACs and molecular glues. rackcdn.com Other HTS technologies, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), allow for the direct measurement of ternary complex formation in a scalable format, providing crucial data on a degrader's primary mechanism of action. nurixtx.com

Beyond initial screening, robust methods are needed to characterize the complex biophysics of ternary complexes. The formation of a stable and catalytically competent ternary complex is a prerequisite for efficient protein degradation. nih.gov Methodologies are being developed to study the kinetics and stability of these transient complexes in high throughput. nih.govbiorxiv.orgbiorxiv.org For example, Ter-Seq is a method that uses yeast surface display to screen for mutations that enhance ternary complex formation, providing insights into the key interactions that drive stability. nih.govbiorxiv.org Additionally, biophysical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are being used to map the protein-protein interfaces within the ternary complex, providing structural information that is vital for rational drug design. acs.org

Technology/MethodologyApplication in Degrader DiscoveryAdvantage
SAMDI-ASMS High-throughput screening for PROTAC and molecular glue binders. rackcdn.comLabel-free, fast, and suitable for identifying non-covalent interactions. rackcdn.com
TR-FRET Assays Measuring ternary complex formation and ubiquitination activity. nurixtx.comScalable for HTS and provides direct mechanistic insight. nurixtx.com
Ter-Seq Stabilizing and measuring the kinetics of transient ternary complexes. nih.govbiorxiv.orgbiorxiv.orgAllows for high-throughput screening of mutations that affect complex stability. nih.govbiorxiv.org
HDX-Mass Spectrometry Characterizing the structure and dynamics of ternary complexes in solution. acs.orgProvides detailed information on protein-protein interfaces to guide structure-based design. acs.org
E3scan™ Technology Standardized, high-throughput ligand binding assays across a panel of E3 ligases. youtube.comyoutube.comEnables rapid screening and "apples-to-apples" comparison of ligand binding for novel E3 ligases. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Pomalidomide-5-C11-NH2 hydrochloride to ensure stability during long-term research use?

  • Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the powder or solution. Prior to use, equilibrate the compound to room temperature for 30–60 minutes to minimize moisture absorption .

Q. How can researchers ensure accurate solubility measurements for Pomalidomide-5-C11-NH2 hydrochloride in various solvents?

  • Methodological Answer: Begin with DMSO due to its high compatibility with hydrophobic compounds. If solubility is insufficient, test ethanol, DMF, or deionized water with incremental additions of the compound (e.g., 0.1–1 mg/mL). Use sonication (10–15 minutes) and vortex mixing to aid dissolution. Centrifuge at 10,000 rpm for 5 minutes to remove undissolved particles .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of Pomalidomide-5-C11-NH2 hydrochloride post-synthesis?

  • Methodological Answer:

  • HPLC (≥95% purity threshold) with UV detection at 220–280 nm.
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the C11-NH2 and hydrochloride moieties.
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What experimental strategies are recommended for incorporating Pomalidomide-5-C11-NH2 hydrochloride into PROTAC molecules for targeted protein degradation studies?

  • Methodological Answer:

  • Step 1: Functionalize the C11-NH2 group via amide coupling (e.g., EDC/NHS chemistry) to link the compound to a E3 ligase-binding moiety.
  • Step 2: Conjugate the thalidomide derivative to a target protein ligand (e.g., kinase inhibitor) using PEG-based spacers (e.g., PEG2 or PEG4) to optimize ternary complex formation.
  • Validation: Monitor degradation efficiency via Western blotting (target protein) and proteasome activity assays .

Q. How should researchers address discrepancies in biological activity data when using Pomalidomide-5-C11-NH2 hydrochloride in protein degradation assays?

  • Methodological Answer:

  • Control Experiments: Include a negative control (e.g., PROTAC without the target ligand) to confirm degradation specificity.
  • Batch Consistency: Verify compound purity and solubility across batches using HPLC and dynamic light scattering (DLS).
  • Cellular Context: Account for cell-line-specific factors (e.g., E3 ligase expression levels) using CRISPR knockdown or overexpression models .

Q. What considerations are essential for designing in vivo pharmacokinetic studies involving Pomalidomide-5-C11-NH2 hydrochloride?

  • Methodological Answer:

  • Solubility Optimization: Use biocompatible solvents (e.g., 5% DMSO in saline) for intravenous administration.
  • Dosing Schedule: Conduct pilot studies to determine the half-life (t₁/₂) and adjust dosing intervals to maintain therapeutic concentrations.
  • Metabolite Analysis: Use LC-MS/MS to detect and quantify hydrolyzed or oxidized derivatives in plasma and tissues .

Contradictory Evidence and Mitigation

  • Stability in Aqueous Solutions: While suggests short-term stability in water (1 week), recommends limiting aqueous use to <48 hours. Mitigation: Prefer organic solvents for long-term experiments and validate stability via UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.